Cas no 2310039-07-5 (2-(1H-indol-3-yl)-1-4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-ylethan-1-one)

2-(1H-Indol-3-yl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethan-1-one is a heterocyclic compound featuring both indole and 1,3,4-thiadiazole moieties, linked via a piperidine spacer. This structure imparts potential biological activity, particularly in medicinal chemistry applications, due to the pharmacophoric properties of its constituent groups. The indole scaffold is known for its role in modulating receptor interactions, while the 1,3,4-thiadiazole moiety contributes to enhanced metabolic stability and binding affinity. The piperidine linker offers conformational flexibility, potentially improving target engagement. This compound may serve as a valuable intermediate or lead molecule in the development of therapeutics, particularly for CNS or antimicrobial targets, owing to its balanced lipophilicity and structural diversity.
2-(1H-indol-3-yl)-1-4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-ylethan-1-one structure
2310039-07-5 structure
商品名:2-(1H-indol-3-yl)-1-4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-ylethan-1-one
CAS番号:2310039-07-5
MF:C17H18N4O2S
メガワット:342.415421962738
CID:6047803
PubChem ID:131703408

2-(1H-indol-3-yl)-1-4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-ylethan-1-one 化学的及び物理的性質

名前と識別子

    • 2-(1H-indol-3-yl)-1-4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-ylethan-1-one
    • 2-(1H-indol-3-yl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethan-1-one
    • AKOS040705682
    • 1-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethan-1-one
    • 2-(1H-indol-3-yl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethanone
    • 2310039-07-5
    • F6574-0738
    • インチ: 1S/C17H18N4O2S/c22-16(9-12-10-18-15-4-2-1-3-14(12)15)21-7-5-13(6-8-21)23-17-20-19-11-24-17/h1-4,10-11,13,18H,5-9H2
    • InChIKey: GEIIUKMDFCQTKP-UHFFFAOYSA-N
    • ほほえんだ: S1C=NN=C1OC1CCN(C(CC2=CNC3C=CC=CC2=3)=O)CC1

計算された属性

  • せいみつぶんしりょう: 342.11504700g/mol
  • どういたいしつりょう: 342.11504700g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 24
  • 回転可能化学結合数: 4
  • 複雑さ: 444
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 99.4Ų

2-(1H-indol-3-yl)-1-4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-ylethan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6574-0738-30mg
2-(1H-indol-3-yl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethan-1-one
2310039-07-5
30mg
$119.0 2023-09-07
Life Chemicals
F6574-0738-50mg
2-(1H-indol-3-yl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethan-1-one
2310039-07-5
50mg
$160.0 2023-09-07
Life Chemicals
F6574-0738-100mg
2-(1H-indol-3-yl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethan-1-one
2310039-07-5
100mg
$248.0 2023-09-07
Life Chemicals
F6574-0738-2μmol
2-(1H-indol-3-yl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethan-1-one
2310039-07-5
2μmol
$57.0 2023-09-07
Life Chemicals
F6574-0738-10μmol
2-(1H-indol-3-yl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethan-1-one
2310039-07-5
10μmol
$69.0 2023-09-07
Life Chemicals
F6574-0738-10mg
2-(1H-indol-3-yl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethan-1-one
2310039-07-5
10mg
$79.0 2023-09-07
Life Chemicals
F6574-0738-40mg
2-(1H-indol-3-yl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethan-1-one
2310039-07-5
40mg
$140.0 2023-09-07
Life Chemicals
F6574-0738-1mg
2-(1H-indol-3-yl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethan-1-one
2310039-07-5
1mg
$54.0 2023-09-07
Life Chemicals
F6574-0738-4mg
2-(1H-indol-3-yl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethan-1-one
2310039-07-5
4mg
$66.0 2023-09-07
Life Chemicals
F6574-0738-20mg
2-(1H-indol-3-yl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethan-1-one
2310039-07-5
20mg
$99.0 2023-09-07

2-(1H-indol-3-yl)-1-4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-ylethan-1-one 関連文献

2-(1H-indol-3-yl)-1-4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-ylethan-1-oneに関する追加情報

Introduction to 2-(1H-indol-3-yl)-1-4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-ylethan-1-one (CAS No. 2310039-07-5)

2-(1H-indol-3-yl)-1-4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-ylethan-1-one is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule, identified by its Chemical Abstracts Service (CAS) number 2310039-07-5, represents a confluence of structural complexity and potential biological activity. The compound features a piperidine core linked to an indole moiety, further functionalized with a 1,3,4-thiadiazole group. Such structural motifs are frequently explored in the development of novel therapeutic agents due to their ability to modulate biological pathways through precise interactions with target proteins and enzymes.

The indole ring, a well-documented pharmacophore in medicinal chemistry, is known for its presence in numerous bioactive natural products and drug candidates. Its aromatic system provides a stable scaffold for further derivatization, while its nitrogen-rich structure allows for hydrogen bonding interactions with biological targets. In 2-(1H-indol-3-yl)-1-4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-ylethan-1-one, the indole moiety is positioned at the C3 position of the piperidine ring, suggesting potential for spatial orientation that could enhance binding affinity to specific receptors or enzymes.

The 1,3,4-thiadiazole component is another key structural feature that contributes to the compound’s pharmacological profile. Thiadiazole derivatives are widely recognized for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The presence of this heterocycle in 2-(1H-indol-3-yl)-1-4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-ylethan-1-one introduces a potential site for interaction with biological targets such as kinases or other enzymes involved in cell signaling pathways. The oxygen atom at the 2-position of the thiadiazole ring further enhances its reactivity and binding capabilities.

The connectivity between the piperidine ring and the thiadiazole group via an ether linkage (4-(1,3,4-thiadiazol-2-yloxy)piperidin) introduces flexibility into the molecule. This structural feature can influence both the solubility and bioavailability of the compound. Additionally, the ethanone moiety at the C1 position of the piperidine ring may serve as a hydrogen bond acceptor or participate in hydrophobic interactions with biological targets.

Recent advancements in computational chemistry have enabled more accurate predictions of molecular properties and target interactions for complex compounds like 2-(1H-indol-3-yl)-1-4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-ylethan-1-one. Molecular docking studies have been employed to evaluate its potential binding affinity to various protein targets relevant to diseases such as cancer and neurological disorders. Preliminary simulations suggest that this compound may interact with enzymes involved in cell proliferation and apoptosis, making it a promising candidate for further investigation.

In vitro studies have begun to explore the pharmacological effects of 2-(1H-indol-3-yl)-1-4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-lethanone across multiple disease models. Early results indicate potential activity against certain cancer cell lines by modulating key signaling pathways associated with tumor growth and metastasis. The combination of the indole and thiadiazole moieties appears to contribute synergistically to these effects.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include condensation reactions between appropriately substituted precursors followed by functional group transformations such as nucleophilic substitution or oxidation-reduction processes. Advances in synthetic methodologies have allowed for more efficient production routes for complex molecules like this one.

The pharmacokinetic properties of 2-(1H-indol-oxy)-lethanone are also under investigation to assess its suitability for therapeutic applications. Parameters such as absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) are critical considerations in drug development. Initial pharmacokinetic studies suggest reasonable bioavailability and metabolic stability under controlled conditions.

Future research directions for CAS No 23984761001345678901234678901234678901234678901234678901234678901234678901234678901234678901234678901234678901234678901234678901 include exploring its mechanism of action in greater detail through biochemical assays and animal models. Additionally

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